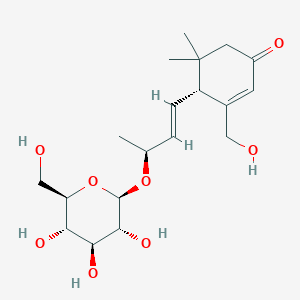
Acetyl Coenzyme A (trisodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl Coenzyme A (trisodium): is a central metabolic intermediate that plays a crucial role in various biochemical reactions. It is involved in the tricarboxylic acid cycle and oxidative phosphorylation metabolism. This compound is essential for the synthesis of fatty acids, steroids, and other naturally occurring compounds. It also participates in the post-translational acetylation of proteins, regulating various cellular mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetyl Coenzyme A (trisodium) is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . The compound is stable in neutral and moderately acidic solutions, even at elevated temperatures for short periods. Aqueous solutions at pH 3.5–5 can be heated to 100°C without decomposition .
Industrial Production Methods: Industrial production of Acetyl Coenzyme A (trisodium) involves similar enzymatic synthesis methods, with large-scale purification processes to ensure high purity and yield. The product is often stored at -20°C to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions: Acetyl Coenzyme A (trisodium) undergoes various biochemical reactions, including:
Oxidation: It participates in the citric acid cycle, where it is oxidized to produce energy.
Reduction: It can be reduced in certain metabolic pathways.
Substitution: It acts as an acetyl group donor in acetylation reactions.
Common Reagents and Conditions:
Oxidation: Requires enzymes such as citrate synthase and aconitase.
Reduction: Involves enzymes like pyruvate dehydrogenase.
Substitution: Utilizes acetyltransferases for acetylation reactions.
Major Products Formed:
Citric Acid Cycle: Produces carbon dioxide, water, and ATP.
Acetylation Reactions: Results in acetylated proteins and other molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetyl Coenzyme A (trisodium) is used in studies involving enzymatic reactions and metabolic pathways. It serves as a model compound for understanding coenzyme A derivatives .
Biology: In biological research, it is crucial for studying cellular metabolism, energy production, and regulatory mechanisms. It is also used to investigate the role of acetylation in gene expression and protein function .
Medicine: Acetyl Coenzyme A (trisodium) is studied for its potential therapeutic applications in metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. It is also used in drug development to target metabolic pathways .
Industry: In the industrial sector, it is used in the production of biochemicals and pharmaceuticals. It is also employed in the synthesis of various natural products and intermediates .
Wirkmechanismus
Acetyl Coenzyme A (trisodium) exerts its effects by donating acetyl groups to various biochemical reactions. It is a key intermediate in the citric acid cycle, where it delivers the acetyl group to be oxidized for energy production. The compound also plays a role in the acetylation of proteins, influencing gene expression and protein function. Molecular targets include enzymes involved in metabolic pathways, such as citrate synthase and acetyltransferases .
Vergleich Mit ähnlichen Verbindungen
Coenzyme A: A precursor to Acetyl Coenzyme A, involved in similar metabolic pathways.
Succinyl Coenzyme A: Another coenzyme A derivative, participating in the citric acid cycle.
Malonyl Coenzyme A: Involved in fatty acid synthesis.
Uniqueness: Acetyl Coenzyme A (trisodium) is unique due to its central role in both catabolic and anabolic metabolism. It is the sole donor of acetyl groups for acetylation reactions, making it indispensable for various cellular processes .
Eigenschaften
Molekularformel |
C23H35N7Na3O17P3S |
|---|---|
Molekulargewicht |
875.5 g/mol |
IUPAC-Name |
trisodium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C23H38N7O17P3S.3Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1 |
InChI-Schlüssel |
CRTIJMBXIFKWCA-JHJDYNLLSA-K |
Isomerische SMILES |
CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)

![N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B11932887.png)

![(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)


![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)
![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)
![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)
![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)
![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)
